molecular formula C16H17FN2O3 B3003997 N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide CAS No. 1235319-03-5

N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide

Cat. No.: B3003997
CAS No.: 1235319-03-5
M. Wt: 304.321
InChI Key: XUABGUXZBSXQMO-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is a synthetic oxalamide derivative of interest in chemical and pharmaceutical research. The compound features a distinct molecular structure with a 3-fluoro-4-methylphenyl group and a furan-2-yl -containing alkyl chain, both linked by a central oxalamide functional group . Its molecular formula is C16H17FN2O3 and it has a molecular weight of 304.32 g/mol . Oxalamide-based compounds are frequently explored in the development of high-potency flavorants for the food industry, indicating their role in modulating sensory perception . Furthermore, the presence of the furan heterocycle is a significant structural motif in medicinal chemistry, as this ring system is found in molecules that interact with various biological targets . Researchers are investigating this compound for its potential bioactivity and utility as a building block in synthetic chemistry. The structural features suggest it may be relevant for studies in drug discovery and chemical biology. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access the provided structural data (SMILES: Cc1ccc(NC(=O)C(=O)NC(C)Cc2ccco2)cc1F ) for their computational and experimental workflows .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-N'-[1-(furan-2-yl)propan-2-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3/c1-10-5-6-12(9-14(10)17)19-16(21)15(20)18-11(2)8-13-4-3-7-22-13/h3-7,9,11H,8H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUABGUXZBSXQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)CC2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a fluorinated aromatic ring and a furan moiety. Its molecular formula is C16H17FN2O4C_{16}H_{17}FN_2O_4 with a molecular weight of 320.31 g/mol. The unique arrangement of functional groups contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₇FN₂O₄
Molecular Weight320.31 g/mol
CAS Number1428372-35-3
DensityNot Available
Melting PointNot Available

This compound exerts its biological effects primarily through the modulation of specific enzyme activities and receptor interactions. The fluorinated phenyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth and metastasis. For example, studies have shown that oxalamides can modulate protein kinase activities, which are crucial for cell proliferation and survival in cancerous cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar furan and oxalamide structures have been reported to possess antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of oxalamides were evaluated for their ability to inhibit cancer cell lines. The results indicated that certain modifications to the oxalamide structure significantly enhanced cytotoxicity against breast cancer cells, suggesting that this compound may exhibit similar or improved efficacy .

Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). The findings revealed that oxalamide derivatives could effectively inhibit CDK activity, leading to cell cycle arrest in cancer cells. This mechanism highlights the therapeutic potential of this compound in cancer treatment .

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide is primarily studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, including enzymes and receptors.

Case Study: Enzyme Inhibition

A study focused on the compound's ability to inhibit certain kinases involved in cancer pathways demonstrated promising results, suggesting its potential utility in cancer therapy. The study reported that the compound effectively reduced cell proliferation in vitro, indicating its role as a lead compound for further development.

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups enable it to participate in various chemical reactions, including:

  • Coupling Reactions : Facilitating the formation of carbon-carbon bonds.
  • Functionalization : Allowing for the introduction of additional functional groups to modify properties.

This versatility makes it an essential component in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

Material Science

The unique structural characteristics of this compound also make it a candidate for developing advanced materials. Its properties can be exploited in:

Polymer Development

The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength. Research indicates that polymers modified with oxalamide derivatives exhibit improved performance characteristics compared to unmodified counterparts.

Coatings and Composites

Due to its chemical stability and ability to form strong intermolecular interactions, this compound can be used in coatings that require durability and resistance to environmental degradation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The table below highlights structural differences and similarities between Compound 38 and related oxalamides:

Compound ID/Name N1 Substituent N2 Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Purity (HPLC%) Biological Activity Reference
Compound 38 (Target) 3-fluoro-4-methylphenyl 1-(furan-2-yl)propan-2-yl C₂₁H₂₇FN₄O₃S 434.18 47 96.1 HIV entry inhibition
Compound 13 () (1-acetylpiperidin-2-yl)(thiazolyl)methyl 4-chlorophenyl C₂₃H₂₈ClN₅O₃S 478.14 36 90.0 HIV entry inhibition
Compound 28 () 3-chloro-4-fluorophenyl 4-methoxyphenethyl C₁₇H₁₅ClFNO₃ 351.1 64 N/A SCD inhibition*
GMC-2 () 3-chloro-4-fluorophenyl 1,3-dioxoisoindolin-2-yl C₁₇H₁₀ClFN₂O₄ 360.73 N/A N/A Antimicrobial activity
S336 () 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl C₁₉H₂₂N₃O₄ 356.4 N/A N/A Umami flavor enhancement
Compound 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl 5-methylisoxazol-3-yl C₁₅H₁₇N₃O₅ 319.31 N/A N/A N/A

*SCD: Stearoyl-CoA desaturase.

Key Observations:

Aryl Substituents :

  • Compound 38 uses a 3-fluoro-4-methylphenyl group, distinguishing it from analogs with chlorophenyl (e.g., Compounds 13, 28) or methoxyphenyl (e.g., S336) groups. Fluorine enhances metabolic stability and binding affinity in drug design .
  • The 4-chlorophenyl group in compounds is common in antiviral agents but lacks the steric and electronic effects of fluorine .

Heterocyclic Moieties: Compound 38’s furan-2-yl group (N2-substituent) is shared with ’s compound, which has a cyclopropyl-hydroxyethyl-furan chain. Furan rings improve solubility and participate in π-π interactions .

Biological Applications :

  • Antiviral Focus : Compound 38 and compounds target HIV entry, while S336 is a flavoring agent, demonstrating oxalamides’ functional versatility .
  • Enzyme Inhibition : Compound 28 inhibits SCD, highlighting substituent-dependent activity shifts .

Inferred Structure-Activity Relationships (SAR)

  • Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl group in Compound 38 likely enhances target binding via hydrophobic and dipole interactions, absent in chlorophenyl analogs.
  • Branched Alkyl Chains : The 1-(furan-2-yl)propan-2-yl group may improve membrane permeability compared to linear chains in S336 .
  • Sulfur vs. Oxygen Heterocycles : Thiazole-containing analogs () may exhibit stronger hydrogen bonding but reduced metabolic stability compared to furan-based compounds .

Q & A

Q. What are the recommended synthetic routes for N1-(3-fluoro-4-methylphenyl)-N2-(1-(furan-2-yl)propan-2-yl)oxalamide, and how can yield optimization be achieved?

The synthesis typically involves coupling 3-fluoro-4-methylaniline with 1-(furan-2-yl)propan-2-amine via an oxalyl chloride intermediate. Key steps include:

  • Acylation : React oxalyl chloride with 3-fluoro-4-methylaniline in anhydrous dichloromethane (DCM) under nitrogen, followed by addition of 1-(furan-2-yl)propan-2-amine.
  • Purification : Use flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (e.g., ~47% as in related oxalamides ) may require controlled reaction temperatures (0–5°C during acylation) and stoichiometric excess of one amine to drive the reaction .

Q. How can the purity and structural integrity of this compound be validated?

A multi-technique approach is critical:

  • LC-MS/APCI+ : Confirm molecular weight (e.g., observed m/z 435.24 [M+H+] for a related oxalamide ).
  • HPLC : Assess purity (>95% using C18 columns, acetonitrile/water mobile phase) .
  • 1H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for furan and fluorophenyl groups) and oxalamide NH peaks (δ 8–11 ppm, broad) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for diastereomeric mixtures?

The propan-2-yl group on the furan moiety introduces a chiral center, leading to diastereomers. Strategies include:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol gradients to resolve isomers .
  • Stereoselective Synthesis : Employ enantiopure starting materials or asymmetric catalysis (e.g., organocatalysts for oxalamide bond formation) .

Q. What in vitro assays are suitable for evaluating biological activity, such as antiviral potential?

  • HIV Entry Inhibition : Design pseudotyped HIV-1 assays using TZM-bl cells, measuring luciferase activity to quantify inhibition (IC50 values). Related oxalamides showed activity in this model .
  • Cytotoxicity : Parallel testing in HEK293 or peripheral blood mononuclear cells (PBMCs) ensures selectivity (e.g., CC50 > 100 μM) .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Analog Synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups) or furan rings (e.g., alkyl chain length) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like HIV gp120 or cytochrome P450 enzymes .

Q. What methodologies are effective for analyzing synthetic impurities or degradation products?

  • HPLC-MS/MS : Identify impurities using high-resolution mass spectrometry (e.g., Q-TOF) coupled with fragmentation patterns .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to profile stability and degradation pathways .

Q. How can the compound’s crystal structure be determined to inform drug design?

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/water). Use SHELX programs for structure refinement .
  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms critical for bioavailability .

Methodological Notes

  • Stereochemistry Challenges : Diastereomer ratios (e.g., 1:1 in related compounds ) complicate purification; consider kinetic vs. thermodynamic control during synthesis.
  • Biological Assay Design : Include positive controls (e.g., T20 for HIV inhibition) and validate assays with triplicate measurements .
  • Data Contradictions : If NMR or LC-MS data conflict (e.g., unexpected peaks), re-examine reaction conditions or confirm via 2D NMR (COSY, HSQC) .

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